

Introduction: The Strategic Importance of 4-Bromothiazole-2-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromo-2-formylthiazole*

Cat. No.: *B1272500*

[Get Quote](#)

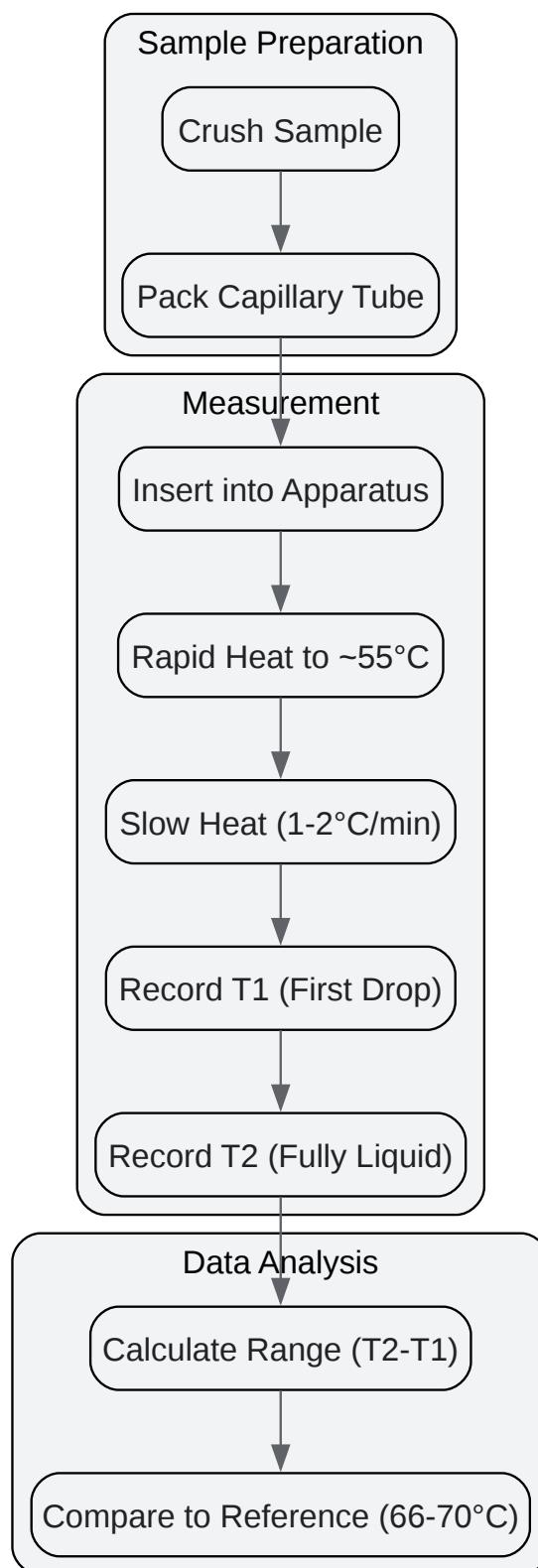
4-Bromothiazole-2-carbaldehyde is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.^[1] Its structure, featuring a reactive aldehyde group and a bromine-substituted thiazole ring, makes it a versatile synthetic building block.^[1] The thiazole moiety is a known pharmacophore present in numerous approved drugs, while the bromo- and aldehyde- functionalities serve as handles for a wide array of chemical transformations, including nucleophilic additions, cross-coupling reactions, and cycloadditions.^{[1][2]} Understanding the fundamental physical properties of this reagent is not merely an academic exercise; it is the cornerstone of its effective and safe utilization in the laboratory, ensuring reproducibility in synthetic protocols and reliability in drug discovery workflows.^[1] This guide provides an in-depth analysis of these properties, grounded in established analytical techniques and field-proven insights.

Core Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is critical for its handling, reaction setup, and purification. The data below has been consolidated from various authoritative sources to provide a reliable reference profile for 4-Bromothiazole-2-carbaldehyde.

Property	Value	Source(s)
CAS Number	167366-05-4	[1] [3] [4] [5]
Molecular Formula	C ₄ H ₂ BrNOS	[1] [4] [5]
Molecular Weight	192.03 g/mol	[3] [4] [5]
Appearance	Yellow solid / powder	[1]
Melting Point	66-70 °C	
Purity	≥96%	[5]
Storage Conditions	Store at 0-8 °C	[1] [6]
SMILES String	Brc1csc(C=O)n1	[5]
InChI Key	JDUXMFGFGCJNGO- UHFFFAOYSA-N	[5]

Experimental Determination of Key Physical Properties


The validation of a chemical reagent's identity and purity is a primary task in any research setting. The following sections detail the methodologies for confirming the properties of 4-Bromothiazole-2-carbaldehyde, explaining the scientific rationale behind each protocol.

Melting Point Determination: A Primary Indicator of Purity

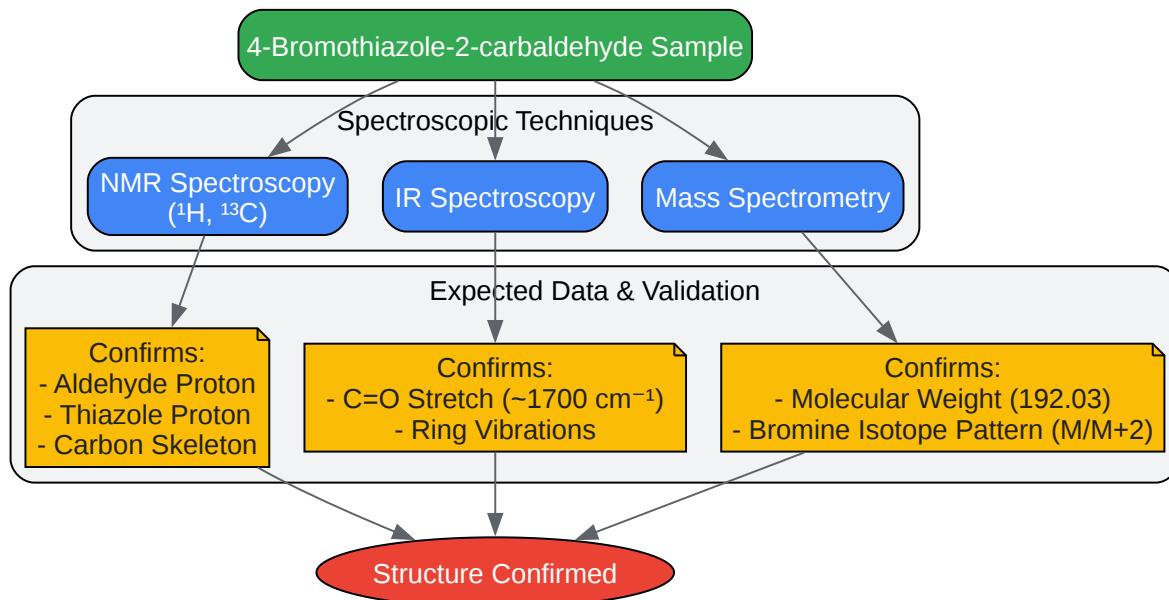
The melting point is a robust and quickly measured physical constant that provides a strong indication of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (less than 2 °C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range. The reported range of 66-70 °C for this compound is characteristic of a high-purity solid reagent.

- Sample Preparation: Finely crush a small amount of the yellow solid on a watch glass using a spatula to ensure uniform heat transfer.

- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the bottom. Invert the tube and tap it gently on a hard surface to ensure the sample is densely packed at the sealed end.
- Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- Measurement: Heat the block rapidly to about 10-15 °C below the expected melting point (i.e., ~55 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.
- Validation: A sharp range within the 66-70 °C window confirms the sample's purity. A broad or depressed range suggests the presence of impurities or solvent residue.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.


Spectroscopic Identity Confirmation

Spectroscopy provides an unambiguous "fingerprint" of a molecule's structure. For a compound like 4-Bromothiazole-2-carbaldehyde, a combination of NMR, IR, and Mass Spectrometry is used to confirm its identity beyond any doubt.

- ^1H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic/heteroaromatic region. One signal will be a singlet for the proton on the thiazole ring (C5-H), and the other will be a singlet for the aldehyde proton (-CHO). The aldehyde proton is highly deshielded and will appear significantly downfield, typically in the range of δ 9.5-10.5 ppm. The thiazole proton's chemical shift will be influenced by the bromine atom and the aldehyde group.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of the four unique carbon atoms in the molecule. Key signals include the aldehyde carbonyl carbon (typically δ 180-190 ppm) and the two carbons of the thiazole ring.

IR spectroscopy is exceptionally useful for identifying key functional groups. The IR spectrum of 4-Bromothiazole-2-carbaldehyde will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found between $1680\text{-}1710\text{ cm}^{-1}$. Other important signals include C-H stretching from the aldehyde and the thiazole ring (around $2720\text{-}2820\text{ cm}^{-1}$ and $3000\text{-}3100\text{ cm}^{-1}$, respectively) and C=N and C=C stretching vibrations from the thiazole ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region).

Mass spectrometry confirms the molecular weight of the compound. For 4-Bromothiazole-2-carbaldehyde (MW 192.03), the mass spectrum will show a molecular ion peak (M^+). A critical validation feature is the isotopic pattern for bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ^{79}Br (at $\text{m/z} \approx 191$) and another for the molecule containing ^{81}Br (at $\text{m/z} \approx 193$). This $\text{M}/\text{M}+2$ pattern is a definitive indicator of the presence of a single bromine atom.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for spectroscopic confirmation.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. 4-Bromothiazole-2-carbaldehyde is classified with specific hazards that necessitate careful handling procedures.

Hazard Profile:

- GHS Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).
- Hazard Statements:
 - H302: Harmful if swallowed.[\[3\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)
 - H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[\[3\]](#)

- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[3]
- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.
- Personal Protective Equipment (PPE): Standard PPE is required. This includes a lab coat, nitrile gloves, and chemical safety goggles.[3] A face shield should be used if there is a risk of splashing.
- Dispensing: When weighing and dispensing the solid, do so carefully to minimize the creation of airborne dust. Use a spatula and weigh onto a tared weigh paper or directly into the reaction vessel inside the fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8 °C (refrigerated) to maintain its stability and prevent degradation over time.[1]
- Disposal: Dispose of unused material and its container in accordance with local, regional, and national hazardous waste regulations.

Conclusion

4-Bromothiazole-2-carbaldehyde is a valuable reagent whose effective use is predicated on a thorough understanding of its physical properties. Its identity as a yellow solid with a distinct melting point of 66-70 °C serves as a primary quality control check. Spectroscopic analysis via NMR, IR, and Mass Spectrometry provides an unassailable confirmation of its molecular structure, with the bromine isotopic pattern in MS being a particularly definitive feature. Adherence to strict safety and storage protocols ensures not only the integrity of the compound but also the safety of the research professionals who handle it. This guide provides the foundational knowledge and validated protocols necessary for the confident and successful application of 4-Bromothiazole-2-carbaldehyde in pioneering research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. 2-溴-5-甲醛基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 4-Bromothiazole-2-carboxaldehyde (96%) - Amerigo Scientific [amerigoscientific.com]
- 6. 2-Bromothiazole-4-carboxaldehyde 5198-80-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 4-Bromothiazole-2-carbaldehyde in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272500#physical-properties-of-4-bromothiazole-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com